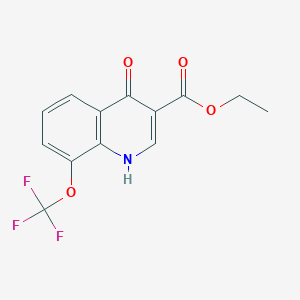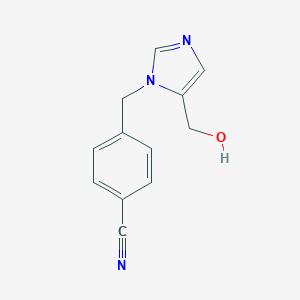
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile
描述
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.23524 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a hydroxymethyl group and a benzonitrile moiety. It is primarily used in experimental and research settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile typically involves the reaction of 5-hydroxymethylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 4-(5-Formylimidazol-1-ylmethyl)benzonitrile or 4-(5-Carboxyimidazol-1-ylmethyl)benzonitrile.
Reduction: 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzylamine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
科学研究应用
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their stability and function .
相似化合物的比较
Similar Compounds
- 4-(5-Methylimidazol-1-ylmethyl)benzonitrile
- 4-(5-Ethylimidazol-1-ylmethyl)benzonitrile
- 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzaldehyde
Uniqueness
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group enhances its solubility and ability to form hydrogen bonds, while the benzonitrile group provides a site for further chemical modifications .
属性
IUPAC Name |
4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSBQWDVYWNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436662 | |
| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183500-36-9 | |
| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
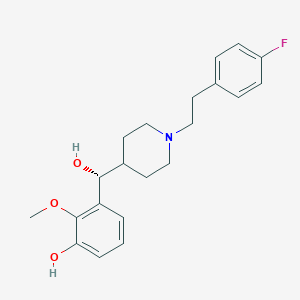

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
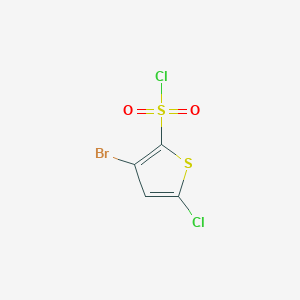
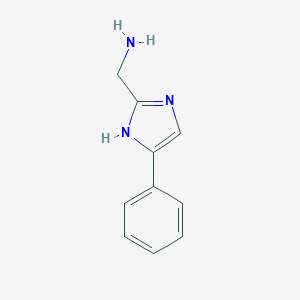
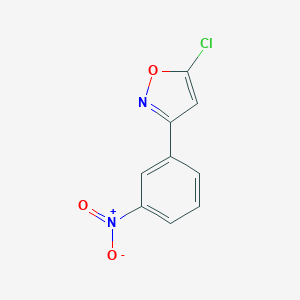
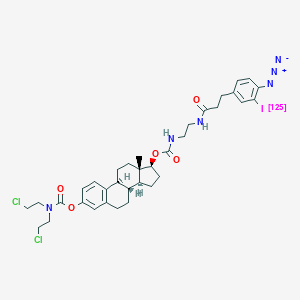
![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)
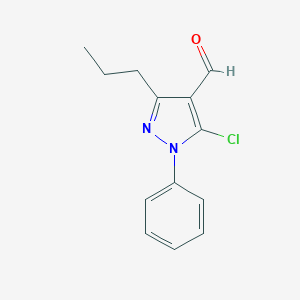
![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)
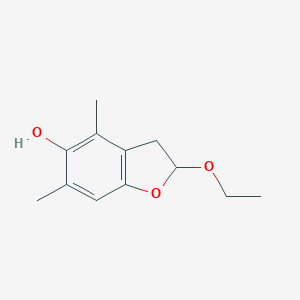
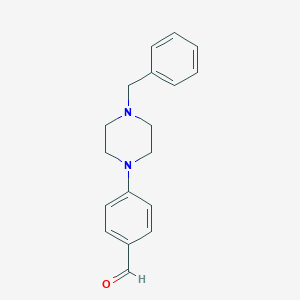
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)
